molecular formula C20H19FN2O3S B6513165 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923250-56-0

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B6513165
CAS RN: 923250-56-0
M. Wt: 386.4 g/mol
InChI Key: YXLLBDGGJOGWCI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide (FMTPA) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is an aromatic heterocyclic compound with a nitrogen atom in the ring structure, which is thought to give it unique properties that make it attractive for research.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a ligand for protein-protein interactions, as a fluorescent probe for imaging, and as a reagent in the synthesis of organic compounds. It has also been studied as a potential inhibitor of enzyme activity and as a tool for investigating the structure and function of proteins.

Mechanism of Action

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide has been studied for its potential to interact with proteins and other biomolecules. It is thought to interact with proteins through electrostatic and hydrophobic interactions, which can affect the structure and function of proteins. This mechanism of action is thought to be responsible for the various biological activities of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide, such as its ability to inhibit enzyme activity and its potential to act as a fluorescent probe for imaging.
Biochemical and Physiological Effects
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as lipases and proteases, which are involved in lipid and protein metabolism. It has also been studied for its potential effects on cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, which makes it suitable for long-term storage. However, N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a relatively small molecule, which can limit its ability to interact with large biomolecules.

Future Directions

Future research on N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide could focus on its potential applications in drug discovery and development. It could also be studied for its potential to modulate the activity of other enzymes and proteins, as well as its potential to interact with other biomolecules. Additionally, further research could be conducted to explore the potential of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide as a fluorescent probe for imaging. Finally, research could be conducted to investigate the potential effects of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide on other biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis.

Synthesis Methods

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide can be synthesized from a variety of starting materials, including 4-fluorophenol, thiourea, and 4-methoxyphenol. The synthesis method involves a series of chemical reactions, including a condensation reaction between 4-fluorophenol and thiourea, followed by a nucleophilic substitution reaction with 4-methoxyphenol. The resulting product is N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLBDGGJOGWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

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